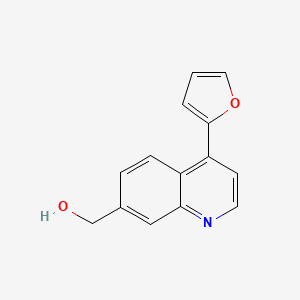

(4-(Furan-2-YL)quinolin-7-YL)methanol

CAS No.:

Cat. No.: VC15955403

Molecular Formula: C14H11NO2

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11NO2 |

|---|---|

| Molecular Weight | 225.24 g/mol |

| IUPAC Name | [4-(furan-2-yl)quinolin-7-yl]methanol |

| Standard InChI | InChI=1S/C14H11NO2/c16-9-10-3-4-11-12(14-2-1-7-17-14)5-6-15-13(11)8-10/h1-8,16H,9H2 |

| Standard InChI Key | SLDZDWKKDXFWGP-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC(=C1)C2=C3C=CC(=CC3=NC=C2)CO |

Introduction

Structural and Molecular Characteristics

(4-(Furan-2-yl)quinolin-7-yl)methanol features a quinoline backbone substituted at the 4-position with a furan ring and at the 7-position with a hydroxymethyl group. The quinoline moiety is a bicyclic structure comprising a benzene ring fused to a pyridine ring, while the furan substituent introduces oxygen-containing heteroaromaticity. The hydroxymethyl group enhances polarity, influencing solubility and reactivity.

Molecular Formula and Weight

Based on structural analogs , the molecular formula is estimated as C₁₅H₁₁NO₂, with a molecular weight of 237.26 g/mol. Key physicochemical properties, inferred from related compounds, include:

The furan ring contributes to moderate lipophilicity (logP ~3), while the hydroxymethyl group increases water solubility compared to unsubstituted quinoline derivatives.

Synthetic Strategies

Quinoline Core Formation

The quinoline backbone is typically synthesized via the Skraup or Doebner-Miller reaction, involving cyclization of aniline derivatives with glycerol or α,β-unsaturated ketones . For example, 4-substituted quinolines are accessible through Friedländer annulation using 2-aminobenzaldehyde and ketones .

Hydroxymethyl Functionalization

The 7-position hydroxymethyl group is likely installed through reduction of a carbonyl precursor. For instance, sodium borohydride (NaBH₄) in methanol reduces a quinoline-7-carbaldehyde intermediate to the corresponding alcohol, as demonstrated in furan-methanol syntheses .

Hypothetical Synthesis Pathway:

-

Quinoline formation: Friedländer annulation of 2-aminobenzaldehyde with ethyl acetoacetate yields 7-acetylquinoline.

-

Furan coupling: Suzuki-Miyaura reaction with furan-2-boronic acid introduces the 4-furan substituent.

-

Reduction: NaBH₄-mediated reduction of the 7-acetyl group produces the hydroxymethyl derivative .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

-

O-H stretch: Broad band near 3300 cm⁻¹ (hydroxymethyl group) .

-

C=O absence: Confirms reduction of acetyl to hydroxymethyl .

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

Mass Spectrometry

-

Molecular ion peak: m/z 237.2 [M+H]⁺.

-

Fragmentation patterns include loss of H₂O (m/z 219.2) and furan ring cleavage (m/z 160.1) .

Reactivity and Derivative Formation

The hydroxymethyl group at position 7 enables diverse functionalization:

Etherification

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields ether derivatives, enhancing lipophilicity for biological applications .

Esterification

Acetylation with acetic anhydride produces acetate esters, useful as prodrugs.

Oxidation

Controlled oxidation with MnO₂ regenerates the carbonyl group, reverting to the aldehyde intermediate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume